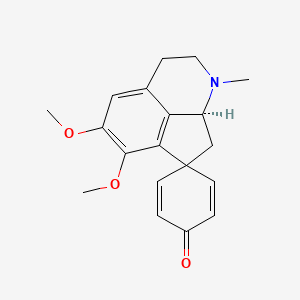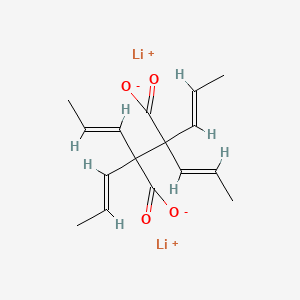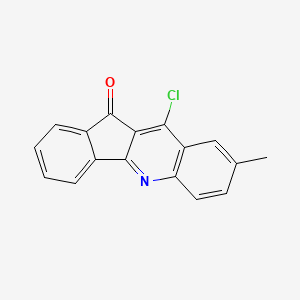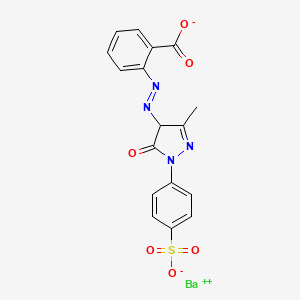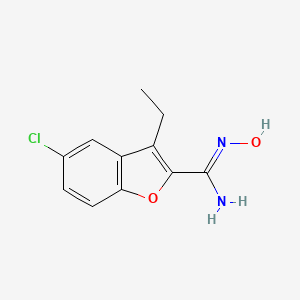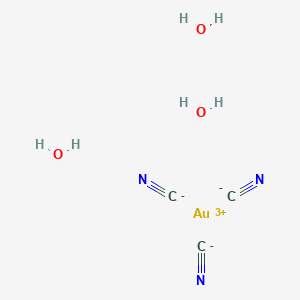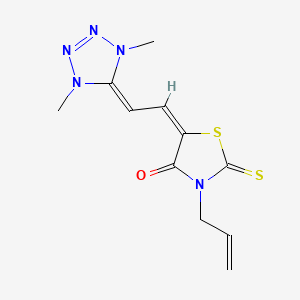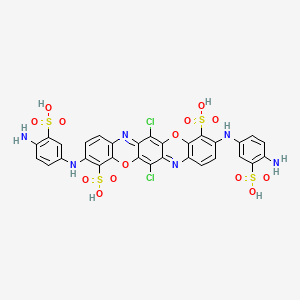
Methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル N,N,N-トリメチル((2-ヒドロキシ(1,1'-ビフェニル)-3-イル)メチル)アンモニウム スルフェートは第四級アンモニウム化合物です。 第四級アンモニウム化合物は、界面活性剤、柔軟剤、抗菌剤など、さまざまな用途で知られています 。 この特定の化合物は、ビフェニル基と第四級アンモニウム中心を含む独特の構造が特徴です。
製造方法
合成経路と反応条件
メチル N,N,N-トリメチル((2-ヒドロキシ(1,1'-ビフェニル)-3-イル)メチル)アンモニウム スルフェートの合成は、通常、アルキル化剤による第三級アミンの四級化を伴います。 効果的なプロトコルには、塩基性条件下でジメチル硫酸をアルキル化剤として用いる方法があります 。 この反応は高収率で進行し、生成物は結晶化によって精製することができます。
工業的製造方法
第四級アンモニウム化合物の工業的製造方法は、多くの場合、同様の合成経路を用いますが、より大規模に行われます。 連続式反応器と自動システムの使用により、製造プロセスの効率と収率を向上させることができます。 最終生成物は、通常、結晶化またはその他の分離技術によって分離および精製されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. One effective protocol involves the use of dimethyl sulfate as the alkylating agent under basic conditions . The reaction proceeds with high yields and the product can be purified by crystallization.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically isolated and purified through crystallization or other separation techniques.
化学反応の分析
反応の種類
メチル N,N,N-トリメチル((2-ヒドロキシ(1,1'-ビフェニル)-3-イル)メチル)アンモニウム スルフェートは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: ビフェニル基は、特定の条件下で酸化される可能性があります。
還元: この化合物は還元される可能性がありますが、これはあまり一般的ではありません。
置換: 第四級アンモニウム基は、特に求核剤の存在下で、置換反応に関与する可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、置換反応のための水酸化物イオンなどの求核剤などがあります。 これらの反応は、特定の温度やpHレベルなどの制御された条件を必要とするのが一般的です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、ビフェニル基の酸化により、ビフェニルケトンまたはカルボン酸が生成される可能性があります。
科学研究における用途
メチル N,N,N-トリメチル((2-ヒドロキシ(1,1'-ビフェニル)-3-イル)メチル)アンモニウム スルフェートは、幅広い科学研究用途があります。
生物学: 細菌、ウイルス、真菌に対する抗菌作用について調査されています.
医学: 生体膜と相互作用する能力のため、薬物送達システムにおける潜在的な用途が探求されています。
科学的研究の応用
Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against bacteria, viruses, and fungi.
Medicine: Explored for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of disinfectants and sanitizers due to its antimicrobial activity.
作用機序
メチル N,N,N-トリメチル((2-ヒドロキシ(1,1'-ビフェニル)-3-イル)メチル)アンモニウム スルフェートの作用機序には、微生物の細胞膜との相互作用が関係しています。 第四級アンモニウム基は脂質二重層を破壊し、細胞の溶解と死をもたらします 。 この化合物は、タンパク質や酵素と相互作用して、それらの機能を阻害し、抗菌効果に貢献することもできます。
類似の化合物との比較
類似の化合物
N,N,N-トリメチル-N-[(4-メトキシフェニル)(ホスホノ)メチル]アンモニウム クロリド: 同様の構造ですが、ホスホノ基が含まれています.
ベンジルトリメチルアンモニウム クロリド: ビフェニル基の代わりにベンジル基が含まれています。
独自性
メチル N,N,N-トリメチル((2-ヒドロキシ(1,1'-ビフェニル)-3-イル)メチル)アンモニウム スルフェートは、ビフェニル基によって独特であり、これは特定の化学的および物理的特性をもたらします。 この構造的特徴は、生体膜との相互作用能力を高め、抗菌活性に貢献します。
類似化合物との比較
Similar Compounds
N,N,N-Trimethyl-N-[(4-methoxyphenyl)(phosphono)methyl]ammonium chloride: Similar structure but includes a phosphono group.
Benzyltrimethylammonium chloride: Contains a benzyl group instead of a biphenyl group.
Uniqueness
Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate is unique due to its biphenyl group, which imparts specific chemical and physical properties. This structural feature enhances its ability to interact with biological membranes and contributes to its antimicrobial activity.
特性
CAS番号 |
93803-47-5 |
|---|---|
分子式 |
C17H23NO5S |
分子量 |
353.4 g/mol |
IUPAC名 |
hydrogen sulfate;1-(2-hydroxy-3-phenylphenyl)ethyl-trimethylazanium |
InChI |
InChI=1S/C17H21NO.H2O4S/c1-13(18(2,3)4)15-11-8-12-16(17(15)19)14-9-6-5-7-10-14;1-5(2,3)4/h5-13H,1-4H3;(H2,1,2,3,4) |
InChIキー |
ZCOJDVINWUXPON-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC(=C1O)C2=CC=CC=C2)[N+](C)(C)C.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



